molecular formula C11H10N2O4 B13691180 Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate

Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate

Cat. No.: B13691180
M. Wt: 234.21 g/mol
InChI Key: IYQIPAXLGRLUHN-UHFFFAOYSA-N
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Description

MFCD32708646, also known as Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate, is a chemical compound with a unique structure that includes an isoxazole ring and a pyridine moiety. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate typically involves the reaction of 2-methoxy-3-pyridinecarboxylic acid with appropriate reagents to form the isoxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the isoxazole ring.

Industrial Production Methods

While specific industrial production methods for MFCD32708646 are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methoxy group and other substituents on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce various reduced derivatives of the original compound.

Scientific Research Applications

Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring and pyridine moiety allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-Hydroxy-3-pyridyl)isoxazole-3-carboxylate
  • Methyl 5-(2-Chloro-3-pyridyl)isoxazole-3-carboxylate
  • Methyl 5-(2-Amino-3-pyridyl)isoxazole-3-carboxylate

Uniqueness

Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate is unique due to the presence of the methoxy group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities and applications in research.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 5-(2-methoxypyridin-3-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-15-10-7(4-3-5-12-10)9-6-8(13-17-9)11(14)16-2/h3-6H,1-2H3

InChI Key

IYQIPAXLGRLUHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2=CC(=NO2)C(=O)OC

Origin of Product

United States

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